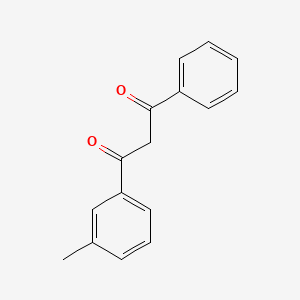

Benzoyl m-Methylbenzoylmethane

Description

Properties

Molecular Formula |

C16H14O2 |

|---|---|

Molecular Weight |

238.28 g/mol |

IUPAC Name |

1-(3-methylphenyl)-3-phenylpropane-1,3-dione |

InChI |

InChI=1S/C16H14O2/c1-12-6-5-9-14(10-12)16(18)11-15(17)13-7-3-2-4-8-13/h2-10H,11H2,1H3 |

InChI Key |

YMJVQPBZTOQJER-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)CC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

BMMBM shares structural similarities with dibromodibenzoylmethane (), which features bromine substituents on the benzoyl groups. Both compounds exhibit β-diketone functionality, enabling chelation with metal ions. However, the presence of bromine in dibromodibenzoylmethane increases molecular weight (Mr) and alters crystallographic parameters, such as unit cell dimensions and space group symmetry, compared to BMMBM’s methyl-substituted structure. For example, crystallographic data for related Schiff base compounds () suggest orthorhombic or monoclinic crystal systems, with unit cell volumes (V) ranging from 500–700 ų, depending on substituents .

Table 1: Key Structural Properties

Physical and Chemical Properties

β-Diketones like BMMBM exhibit strong enol tautomer stabilization, leading to higher acidity (pKa ~8–10) compared to esters (e.g., methyl benzoate, pKa ~30) (). The methyl group in BMMBM may slightly reduce solubility in polar solvents compared to unsubstituted dibenzoylmethane. Market data for benzoyl fluoride () suggests that fluorinated analogs have higher volatility, whereas BMMBM’s aromaticity likely enhances thermal stability .

Q & A

Basic Research Questions

Q. What are the recommended experimental protocols for synthesizing Benzoyl m-Methylbenzoylmethane with high purity and yield?

- Methodological Answer : Optimize reaction conditions by controlling temperature (e.g., 60–80°C) and using catalysts like triethylamine. Monitor reaction progress via thin-layer chromatography (TLC) and purify via column chromatography with silica gel (60–120 mesh). Validate purity using NMR (¹H and ¹³C) and HPLC (>98% purity). Statistical validation (e.g., one-way ANOVA) ensures reproducibility .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer : Implement engineering controls (e.g., fume hoods) to limit airborne exposure. Use PPE (gloves, lab coats, goggles) and establish emergency showers/eye wash stations. Decontaminate spills with inert adsorbents (e.g., vermiculite) and dispose of waste via certified hazardous waste facilities. Regularly monitor workplace air concentrations against OSHA/NIOSH limits .

Q. Which analytical techniques are most effective for characterizing this compound’s structural and thermodynamic properties?

- Methodological Answer : Use gas-phase thermochemistry (e.g., enthalpy of formation via calorimetry) and mass spectrometry for fragmentation patterns. Pair with computational methods (DFT calculations) to validate experimental data. For stability studies, employ differential scanning calorimetry (DSC) to assess thermal decomposition .

Q. How can researchers ensure the compound’s purity and stability during long-term storage?

- Methodological Answer : Store under inert atmosphere (argon) at –20°C in amber vials to prevent photodegradation. Periodically test stability via accelerated aging studies (40°C/75% RH for 6 months) and quantify degradation products using GC-MS. Use stabilizers like BHT (0.01% w/w) to inhibit oxidation .

Advanced Research Questions

Q. What mechanistic insights exist regarding this compound’s interactions with biological enzymes?

- Methodological Answer : Conduct enzyme inhibition assays (e.g., Michaelis-Menten kinetics) using purified enzymes (e.g., cytochrome P450). Monitor inhibition via fluorescence quenching or SPR. Molecular docking simulations (AutoDock Vina) predict binding affinities, validated by mutagenesis studies targeting active-site residues .

Q. How should researchers address contradictions in carcinogenicity data between in vitro and in vivo models?

- Methodological Answer : Compare results across species (rodent vs. human hepatocytes) and exposure durations. Use metabolomic profiling to identify species-specific metabolites. Validate findings with transgenic models (e.g., humanized CYP450 mice) and adjust risk assessments using NOAEL/LOAEL thresholds from chronic exposure studies .

Q. What strategies resolve discrepancies in spectroscopic data for this compound derivatives?

- Methodological Answer : Employ 2D NMR (COSY, HSQC) to resolve overlapping signals. Cross-validate with X-ray crystallography for absolute configuration. For ambiguous cases, use isotopic labeling (¹³C/²H) to trace signal origins. Computational NMR prediction tools (e.g., ACD/Labs) aid in peak assignment .

Q. How can advanced detection methods improve trace-level quantification of this compound in complex matrices?

- Methodological Answer : Develop a fluorescence-based assay using organoboron probes (λex = 350 nm, λem = 450 nm) with a detection limit of 0.1 nM. Optimize sample preparation via solid-phase extraction (C18 cartridges) and validate using LC-MS/MS in MRM mode. Account for matrix effects via standard addition calibration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.